
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death pathways.
作用机制
CGP 3466B acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a non-selective channel that regulates the permeability of the mitochondrial inner membrane. Opening of the this compound leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately cell death. By inhibiting the this compound, CGP 3466B prevents mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
CGP 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase ATP production, enhance mitochondrial respiration, and reduce reactive oxygen species (ROS) production. CGP 3466B has also been shown to reduce inflammation, improve blood-brain barrier integrity, and enhance neuronal survival.
实验室实验的优点和局限性
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and target mitochondria. It is also relatively stable and has a long half-life. However, CGP 3466B has some limitations as well. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and can be rapidly metabolized in vivo.
未来方向
There are several future directions for the study of CGP 3466B. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and metabolic stability. Additionally, further studies are needed to elucidate the precise mechanism of action of CGP 3466B and its effects on mitochondrial function and energy metabolism.
Conclusion
In conclusion, CGP 3466B is a small molecule drug that has been extensively studied for its potential therapeutic use in various neurological disorders. It acts as a potent inhibitor of the N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and has several biochemical and physiological effects. CGP 3466B has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.
合成方法
CGP 3466B can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with glycine methyl ester, followed by the addition of phenylsulfonyl chloride and subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
科学研究应用
CGP 3466B has been extensively studied for its potential therapeutic use in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to protect neurons from oxidative stress, excitotoxicity, and apoptosis. CGP 3466B has also been shown to improve mitochondrial function and energy metabolism, which is crucial for the survival of neurons.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-11-9-12(16)7-8-14(11)18(10-15(17)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULPLREZBZQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

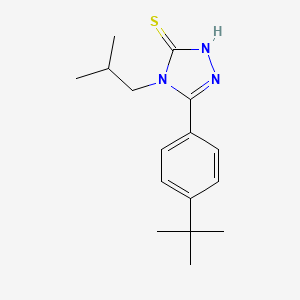
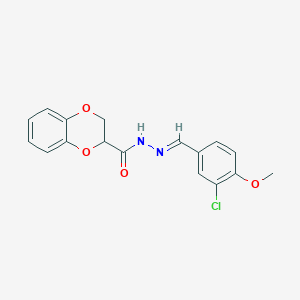
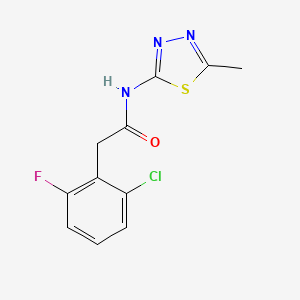
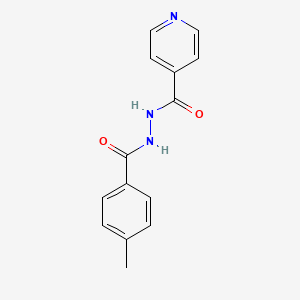
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
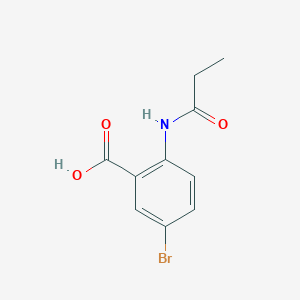
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
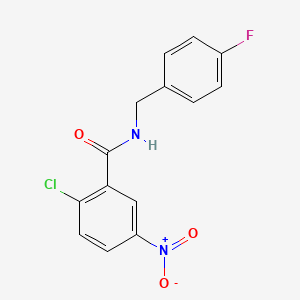

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
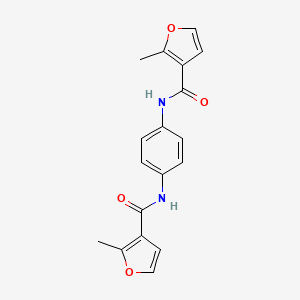
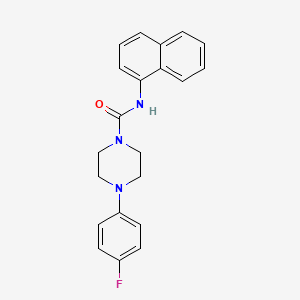
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)